t-Boc-N-Amido-PEG5-Ms
CAS No.: 2128735-28-2
Cat. No.: VC4298687
Molecular Formula: C16H33NO9S
Molecular Weight: 415.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2128735-28-2 |
|---|---|
| Molecular Formula | C16H33NO9S |
| Molecular Weight | 415.5 |
| IUPAC Name | 2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
| Standard InChI | InChI=1S/C16H33NO9S/c1-16(2,3)26-15(18)17-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-27(4,19)20/h5-14H2,1-4H3,(H,17,18) |
| Standard InChI Key | XAHYLBKEJWWORN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOS(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
t-Boc-N-Amido-PEG5-Ms comprises three functional components:
-
tert-Butoxycarbonyl (Boc) Protecting Group: A transient amine protector removable under acidic conditions (e.g., trifluoroacetic acid) to yield a reactive primary amine .
-
PEG5 Spacer: A pentaethylene glycol chain (five ethylene oxide units) that confers hydrophilicity, improving solubility and reducing immunogenicity .
-
Mesyl Group (Ms): A sulfonate ester serving as a leaving group for nucleophilic substitution reactions .
The molecular formula is C₁₆H₃₃NO₉S, with a molecular weight of 415.5 g/mol .
Physical and Chemical Characteristics
The Boc group’s acid sensitivity (stable at neutral pH, cleaved at pH <4) allows selective deprotection . The mesyl group’s high leaving group aptitude enables reactions with nucleophiles like amines, thiols, and alkoxides .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of t-Boc-N-Amido-PEG5-Ms involves sequential functionalization of a PEG backbone:
-
Amine PEGylation: A primary amine-terminated PEG5 chain is reacted with Boc anhydride to introduce the protecting group .
-
Mesylation: The terminal hydroxyl group is converted to a mesyl group using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) .
Reaction Conditions:
-
Solvents: Dichloromethane (DCM), dimethylformamide (DMF).
Industrial Production
Large-scale synthesis optimizes yield (>80%) and purity (>95%) through:
-
Continuous Flow Chemistry: Enhances reaction control and reduces byproducts.
-
Quality Control: HPLC and NMR spectroscopy ensure batch consistency .
Applications in Bioconjugation and Drug Delivery
Bioconjugation Strategies
t-Boc-N-Amido-PEG5-Ms serves as a heterobifunctional linker for:
-
Protein Modification: The mesyl group reacts with cysteine thiols or lysine amines, while the Boc-protected amine allows post-conjugation deprotection for secondary modifications .
-
Antibody-Drug Conjugates (ADCs): PEG spacers reduce aggregation and improve pharmacokinetics of cytotoxic payloads .
Drug Delivery Systems
-
Solubility Enhancement: PEGylation increases the aqueous solubility of hydrophobic drugs (e.g., paclitaxel analogs) .
-
Prolonged Circulation: PEG’s steric shielding minimizes renal clearance and opsonization, extending half-life .
Case Study: In a preclinical study, a PEGylated prodrug of doxorubicin linked via t-Boc-N-Amido-PEG5-Ms showed a 3-fold increase in plasma half-life compared to the non-PEGylated form .
Comparative Analysis with Similar PEG Linkers
| Compound | Functional Groups | Reactivity Profile | Applications |
|---|---|---|---|
| t-Boc-N-Amido-PEG5-Ms | Boc, Mesyl | Nucleophilic substitution | ADCs, solubility enhancement |
| t-Boc-N-Amido-PEG5-NHS | Boc, NHS ester | Amine acylation | Protein labeling |
| PEG5-Bromide | Bromide | Alkylation | Polymer chemistry |
Key Advantages of t-Boc-N-Amido-PEG5-Ms:
-
Dual Functionality: Simultaneous protection (Boc) and reactivity (Ms).
-
Tunable Solubility: PEG length balances hydrophilicity and steric bulk .
Future Directions and Research Opportunities
-
Targeted Drug Delivery: Conjugating t-Boc-N-Amido-PEG5-Ms with tumor-homing peptides for site-specific payload release.
-
PROTACs Development: Utilizing the Boc-deprotected amine to link E3 ligase ligands and target proteins for degradation .
-
Green Chemistry: Developing solvent-free synthesis to reduce environmental impact .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume